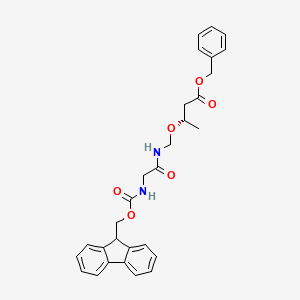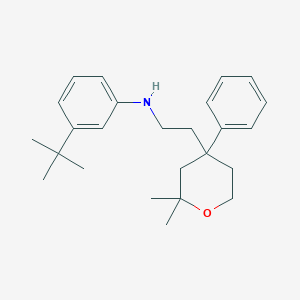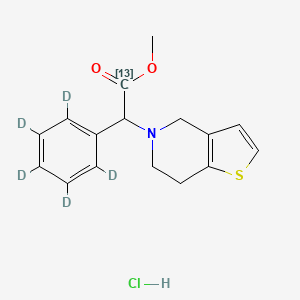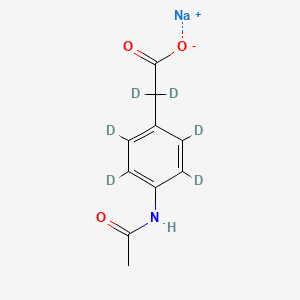
Actarit-d6 (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Actarit-d6 (sodium) is a deuterated form of Actarit, specifically labeled with deuterium. It is known chemically as 4-Acetylaminophenylacetic acid-d6 sodium. This compound is primarily used in scientific research as a stable isotope-labeled compound, which helps in the quantitation and tracing of drug molecules during the drug development process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Actarit-d6 (sodium) involves the incorporation of deuterium into the Actarit molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium without affecting the overall structure of the molecule .
Industrial Production Methods
Industrial production of Actarit-d6 (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. The production is carried out under strict quality control measures to ensure consistency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
Actarit-d6 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form reduced derivatives.
Substitution: Actarit-d6 (sodium) can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Applications De Recherche Scientifique
Actarit-d6 (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Helps in the study of metabolic pathways and the behavior of drug molecules in biological systems.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Employed in the development of new drugs and the optimization of existing ones
Mécanisme D'action
The mechanism of action of Actarit-d6 (sodium) involves its role as a tracer in scientific studies. By incorporating deuterium, the compound allows researchers to track the movement and transformation of drug molecules in various systems. This helps in understanding the molecular targets and pathways involved in the drug’s action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Actarit: The non-deuterated form of Actarit-d6 (sodium).
4-Acetylaminophenylacetic acid: The parent compound without deuterium labeling.
MS-932: Another isotope-labeled compound used for similar purposes.
Uniqueness
Actarit-d6 (sodium) is unique due to its deuterium labeling, which provides distinct advantages in tracing and quantitation studies. The incorporation of deuterium affects the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in drug development and research .
Propriétés
Formule moléculaire |
C10H10NNaO3 |
|---|---|
Poids moléculaire |
221.22 g/mol |
Nom IUPAC |
sodium;2-(4-acetamido-2,3,5,6-tetradeuteriophenyl)-2,2-dideuterioacetate |
InChI |
InChI=1S/C10H11NO3.Na/c1-7(12)11-9-4-2-8(3-5-9)6-10(13)14;/h2-5H,6H2,1H3,(H,11,12)(H,13,14);/q;+1/p-1/i2D,3D,4D,5D,6D2; |
Clé InChI |
OUUYEJZZDPFWIG-ROICBVHXSA-M |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])C(=O)[O-])[2H])[2H])NC(=O)C)[2H].[Na+] |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)CC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-2,3-dihydroindol-5-yl]cyclohexanesulfonamide](/img/structure/B15137351.png)
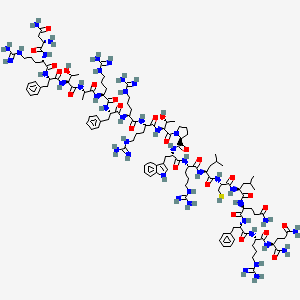

![(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-[5-[[(3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-2-oxooxolan-3-yl]methyl]-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]methyl]oxolan-2-one](/img/structure/B15137363.png)
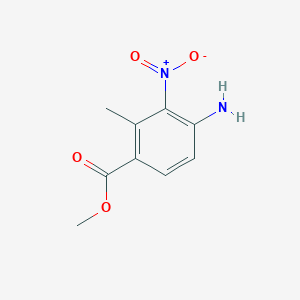
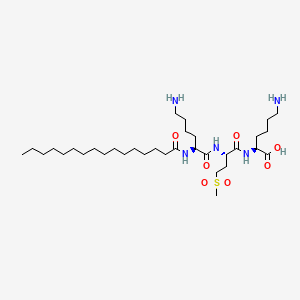
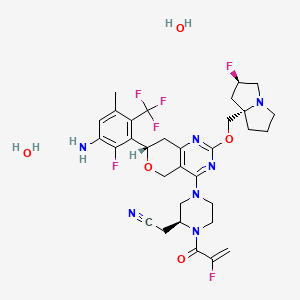
![1-ethyl-1-[4-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]-3-methylurea](/img/structure/B15137390.png)
![2-(4-fluorophenyl)-5-[5-[[1,1,1,3,3,3-hexadeuterio-2-(1,2,4-oxadiazol-3-yl)propan-2-yl]carbamoyl]-6-(trideuteriomethoxy)pyridin-3-yl]-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide](/img/structure/B15137393.png)


